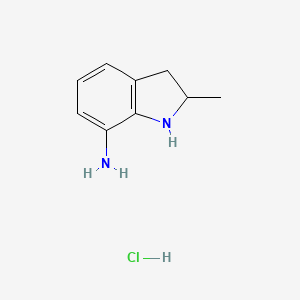

2-Methylindolin-7-amine hydrochloride

Description

Overview of Indoline (B122111) Heterocycles in Organic Chemistry Research

Indoline, also known as 2,3-dihydroindole, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. researchgate.net This structure is the saturated analog of indole (B1671886), a near-ubiquitous component of biologically active natural products and a cornerstone scaffold for drug discovery. scispace.comnih.gov The indole nucleus is a vital therapeutic agent, and its derivatives have been a major focus of research, leading to numerous commercially approved drugs. ijpsr.com

The indoline framework itself is found in a vast number of natural and synthetic compounds with significant medicinal value. researchgate.net Its derivatives are known to exhibit diverse biological and pharmacological properties, including anti-tumor, antibacterial, and anti-inflammatory activities. researchgate.netmdpi.com The structural rigidity and three-dimensional nature of the indoline scaffold make it an attractive starting point for the design of molecules that can interact with high specificity a variety of biological targets, including enzymes and receptors. researchgate.net The versatility of the indoline core allows for chemical modification at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Structural Distinctiveness and Chemical Significance of the Indolin-7-amine (B1612323) Scaffold

The chemical significance of an indoline derivative is heavily influenced by the nature and position of its substituents on both the benzene and the pyrrolidine (B122466) rings. The indolin-7-amine scaffold, specifically, features an amine group (-NH2) at the 7-position of the bicyclic system.

The placement of the amino group at the C-7 position, adjacent to the fused ring system, is structurally distinct from other isomers, such as those with substitution on the nitrogen atom (N-1) or at other positions on the aromatic ring (C-4, C-5, C-6). This specific arrangement can influence the molecule's electronic properties, basicity, and its potential for forming hydrogen bonds. In medicinal chemistry, an aromatic amine can be a key pharmacophore, participating in crucial binding interactions with biological targets. The presence of the amine at this position offers a vector for further chemical derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Positioning 2-Methylindolin-7-amine (B3144749) Hydrochloride within the Broader Indoline Amine Research Landscape

While the indoline scaffold is a well-trodden area of research, specific isomers can vary greatly in their representation in scientific literature. A significant body of research exists for certain indoline amines, for instance, 2-Methylindolin-1-amine is a known intermediate in the synthesis of the diuretic and antihypertensive agent Indapamide. In contrast, detailed research findings and dedicated synthesis reports for 2-Methylindolin-7-amine and its hydrochloride salt are less prevalent in publicly accessible scientific literature.

This suggests that 2-Methylindolin-7-amine hydrochloride may represent a more novel or less-explored area of the indoline chemical space. Its specific combination of a methyl group at the C-2 position—which introduces a chiral center and steric bulk—and an amine at the C-7 position makes it a unique building block. The hydrochloride salt form is typically employed to improve the stability and aqueous solubility of the parent amine, facilitating its handling and use in further chemical reactions. The relative scarcity of dedicated research on this particular isomer positions it as a compound with untapped potential for the development of new chemical entities and materials.

Compound Properties

Below is a table of basic properties for the compound of interest.

| Property | Value |

| IUPAC Name | (2-Methyl-2,3-dihydro-1H-indol-7-yl)amine hydrochloride |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Structure | A bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at position 2 and an amine group at position 7, as a hydrochloride salt. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2-methyl-2,3-dihydro-1H-indol-7-amine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-4,6,11H,5,10H2,1H3;1H |

InChI Key |

OLGMHSLYISLUME-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(N1)C(=CC=C2)N.Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Methylindolin 7 Amine Hydrochloride

Investigations into the Reactivity of the Indoline (B122111) Amine Functionality

The reactivity of 2-methylindolin-7-amine (B3144749) hydrochloride is significantly influenced by the primary amine group at the 7-position of the indoline core. This functionality serves as the primary site for nucleophilic attack and condensation reactions.

The primary amine group (-NH2) on the aromatic ring of 2-methylindolin-7-amine is characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a potent nucleophile, capable of donating its electrons to an electrophilic center to form a new covalent bond. algoreducation.comlibretexts.org The nucleophilicity of amines is a fundamental property that dictates their role in a wide array of chemical reactions, including substitutions and additions. algoreducation.comfiveable.me

Several factors influence the nucleophilic strength of the amine group in this molecule:

Electron Density: The nitrogen atom in the primary amine possesses a lone pair of electrons, making it an electron-rich center ready to react with electron-deficient species. libretexts.org Aliphatic amines are generally stronger bases and nucleophiles than aromatic amines because the lone pair in aromatic amines can be delocalized into the aromatic ring through resonance, reducing its availability. algoreducation.com However, in 2-methylindolin-7-amine, the amine is attached to the benzene (B151609) part of the indoline ring, and its nucleophilicity is influenced by the electronic effects of the fused heterocyclic ring.

Steric Hindrance: Primary amines are typically more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, partly due to reduced steric hindrance. fiveable.memasterorganicchemistry.com The -NH2 group in 2-methylindolin-7-amine is relatively unhindered, allowing for easier access to electrophilic centers. fiveable.me

Solvation: In solution, the reactivity of amines can be affected by how they interact with solvent molecules. The hydrochloride salt form means the amine is protonated (as an ammonium (B1175870) salt), which deactivates its nucleophilicity. mnstate.edu For the amine to act as a nucleophile, it must be deprotonated, typically by adding a base to the reaction mixture to neutralize the HCl and liberate the free amine. mnstate.edumsu.edu

The amine's nucleophilicity allows it to participate in reactions such as alkylation, where it can attack alkyl halides, and acylation, where it reacts with acyl chlorides or anhydrides to form amides. algoreducation.comlibretexts.org

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netijacskros.comiosrjournals.org This reaction is a type of nucleophilic addition-elimination. The 7-amino group of 2-methylindoline (B143341) readily participates in such transformations.

The general mechanism for Schiff base formation proceeds in two main stages: ijacskros.comiosrjournals.org

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine. ijacskros.comiosrjournals.org This step is typically reversible.

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable imine (C=N) double bond. ijacskros.com This dehydration step is often catalyzed by either acid or base. iosrjournals.org

The formation of Schiff bases is an equilibrium process. mnstate.edu To drive the reaction toward the product side, water is often removed from the reaction mixture as it is formed. mnstate.edu These reactions are crucial in synthetic chemistry for creating new C-N bonds and for the synthesis of various heterocyclic compounds and biologically active molecules. nih.gov

Exploration of the Indoline Core Reactivity

Beyond the amine group, the indoline ring system itself possesses distinct reactivity, particularly concerning C-H bond activation and its potential for aromatization through oxidation.

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis for modifying molecular scaffolds. niscpr.res.in The indoline core has several C-H bonds on its benzenoid ring that can be targeted for functionalization, although their similar reactivity makes regioselective modification a challenge. chim.it Research on indoles and indolines has shown that functionalization can be directed to specific positions, such as C4, C6, and C7, often through transition-metal catalysis. nih.govfrontiersin.org

For a molecule like 2-methylindolin-7-amine, the positions adjacent to the amine group (C6) and on the other side of the ring (C4) are primary targets for C-H activation.

| Catalyst/System | Position Functionalized | Type of Functionalization | Reference |

| Palladium (Pd) | C4 | Sulfonylation | acs.org |

| Copper (Cu) | C6 | Arylation | nih.gov |

| Brønsted Acid | C6 | Alkylation | frontiersin.orgrsc.org |

| Rhodium (Rh) | C7 | Amidation | researchgate.net |

This table presents examples of functionalization at various positions on the indoline/indole (B1671886) benzenoid ring using different catalytic systems.

Mechanistically, these reactions often proceed via:

Directing Groups: A functional group on the molecule (like the amine itself or a pre-installed group on the indoline nitrogen) coordinates to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and facilitating its cleavage. nih.govacs.org

Transient Directing Groups: An aldehyde or similar group can react reversibly with the amine to form a transient imine, which then acts as the directing group for C-H activation. acs.org

Friedel-Crafts Type Reactions: In the presence of a strong acid, the indoline ring can be activated towards electrophilic attack at specific positions. frontiersin.orgrsc.org

Selective functionalization at the C6 position of indoles has been achieved using Brønsted acid catalysis, which promotes the reaction with electrophiles like p-quinone methides. rsc.org Similarly, C7 functionalization often involves a strategy where the indoline is first functionalized and then oxidized to the corresponding indole. nih.gov

The indoline ring is a hydrogenated form of the indole ring. The conversion of indoline to indole is an oxidative dehydrogenation process that results in the aromatization of the heterocyclic ring. This transformation is a key reaction pathway for the indoline core. acs.org

Studies on 2-methylindoline have shown that it readily undergoes dehydrogenation. acs.orgnih.gov This process is thermodynamically favorable under hydrogen-release conditions, making 2-methylindoline a component of potential Liquid Organic Hydrogen Carrier (LOHC) systems. acs.orgnih.gov

Key pathways for this transformation include:

Catalytic Dehydrogenation: Transition metals like Platinum (Pt) can catalyze the dehydrogenation of 2-methylindoline to 2-methylindole (B41428). Surface science studies show that this process on a Pt(111) surface begins at temperatures around 240-300 K. nih.gov

Enzymatic Oxidation: In biological systems, enzymes such as cytochrome P450 (specifically CYP3A4) can catalyze the dehydrogenation of the indoline ring to an indole. nih.gov This "aromatase" activity has been observed for various indoline-containing drugs. nih.gov

Chemical Oxidation: Various chemical oxidants can be used to convert indolines to indoles or other oxidized products like oxindoles. researchgate.netmdpi.com For example, reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the C2–C3 π bond of indoles, leading to oxygen-containing indoline structures. rsc.org In some cases, oxidation of 2-alkenylanilines with m-CPBA can lead to indolin-3-ol, which then eliminates water to form an indole. mdpi.com

The dehydrogenation process is significant because the resulting indole often has different biological and chemical properties compared to the parent indoline. nih.gov

Reaction Pathways and Mechanistic Elucidation

The reaction mechanisms involving 2-methylindolin-7-amine hydrochloride are diverse, reflecting the dual reactivity of the nucleophilic amine and the indoline core.

Mechanism of Nucleophilic Reactions: For reactions involving the primary amine, such as Schiff base formation, the pathway is a well-established nucleophilic addition-elimination. The key steps involve the formation of a tetrahedral carbinolamine intermediate followed by acid or base-catalyzed dehydration. ijacskros.com In nucleophilic substitution reactions (e.g., with alkyl halides), the mechanism is typically SN2, involving a backside attack by the amine nucleophile on the electrophilic carbon, leading to the displacement of a leaving group. researchgate.net

Mechanism of C-H Activation: Mechanistic elucidation of C-H functionalization on the indoline ring often points to the formation of a metallacycle intermediate when transition metals are used. nih.gov For instance, in copper-catalyzed C6 arylation, a proposed mechanism involves the coordination of the catalyst to a directing group, followed by the transfer of an aryl group to the C6 position via a four-membered-ring transition state. nih.gov This is followed by a base-assisted elimination step to regenerate the aromatic system and the catalyst.

Mechanism of Dehydrogenation/Oxidation: The dehydrogenation of indolines can proceed through different mechanistic pathways depending on the catalyst or oxidant. On metal surfaces like platinum, the reaction involves sequential C-H and N-H bond cleavage. nih.gov In enzymatic systems like CYP3A4, the mechanism is thought to involve hydrogen atom abstraction or single-electron transfer (SET) by the activated oxygen species of the enzyme. nih.gov The potential for the indole product to be further oxidized can lead to reactive metabolites. nih.gov

Detailed mechanistic studies, including computational and kinetic analyses, are essential for understanding the intricate pathways, identifying reactive intermediates, and optimizing reaction conditions for desired transformations of the this compound scaffold.

Detailed Mechanistic Studies of Transformation Reactions

The transformation reactions of this compound are governed by the interplay of its amine functionalities and the indoline scaffold. General mechanisms applicable to this class of compounds include nucleophilic substitution, oxidation, and reactions involving the aromatic ring.

Nucleophilic Reactions of the Amine Groups: The primary aromatic amine (at position 7) and the secondary amine (at position 1 of the indoline ring) are both nucleophilic. They can participate in reactions such as alkylation and acylation. The reaction of amines with electrophiles like acid chlorides or anhydrides proceeds through a nucleophilic addition-elimination pathway to form amides. msu.edu Similarly, nucleophilic aromatic substitution (SNAr) is a key transformation for aromatic amines, proceeding through a stepwise addition-elimination process that forms a Meisenheimer intermediate. nih.gov Kinetic investigations of SNAr reactions can be complex, with reaction pathways sometimes shifting based on the specific bases and conditions used. rsc.orgresearchgate.net

Oxidation and Aromatization: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole derivative. Such redox-neutral aromatization reactions can proceed without external oxidants, producing water as the sole byproduct. nih.gov Mechanistic studies on similar cyclic amines show that these transformations can involve key intermediates like enamines and azomethine ylides. nih.gov

Elucidation of Intermediates and Transition States

The specific intermediates and transition states in reactions involving this compound are inferred from general mechanistic studies of related compounds.

Addition-Elimination Intermediates: In acylation reactions at the amine centers, a tetrahedral intermediate is typically formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent. msu.edu For SNAr reactions, a delocalized anionic Meisenheimer complex is a crucial intermediate. nih.gov

Enamine and Iminium Intermediates: Amine-catalyzed reactions, particularly those involving aldehydes or ketones, are known to proceed via enamine and iminium ion intermediates. msu.eduresearchgate.net In the context of the indoline ring, transformations and functionalizations may involve the formation of enamine intermediates from the secondary amine. nih.gov Theoretical studies on these reactions have explored the half-chair transition states that lead to product formation, highlighting the role of hydrogen bonding in stabilizing these states. researchgate.net

Radical Cation Intermediates: In certain photoredox-catalyzed amination reactions of unactivated arenes, the mechanism can involve the formation of an arene cation radical. The rate-limiting step in such transformations is often the nucleophilic addition of the amine to this radical cation intermediate. nih.gov

Transition states are, by definition, transient, high-energy structures that cannot be isolated. solubilityofthings.com Their geometries are inferred through computational modeling and kinetic studies, which can, for example, reveal whether a transition state is more reactant-like or product-like. researchgate.netsolubilityofthings.com

Degradation and Stability Profiling in Controlled Environments

The stability of an active pharmaceutical ingredient is critical for its safe and effective use. Degradation studies expose the compound to various stress conditions to identify potential degradation products and establish its stability profile.

Identification of Degradation Products and Pathways

Aromatic amines and indoline derivatives can degrade through several pathways, primarily initiated by oxidation. iaea.org

Oxidative Degradation: Amines are susceptible to oxidation, which can be initiated photochemically or radiolytically. iaea.org The reaction path often involves the carbon atom alpha to the nitrogen. iaea.org For the indoline structure, this could lead to hydroxylation and eventual ring cleavage. Bacterial degradation of aromatic amines and indoles often begins with hydroxylation to form catechols or intermediates like oxindole (B195798) and isatin, followed by aromatic ring cleavage. nih.govresearchgate.netnih.gov While this is a biological pathway, it highlights the inherent reactivity of the indole/indoline core toward oxidative transformation.

Formation of Volatile Products and Byproducts: Degradation of amines in industrial or environmental settings can lead to the formation of volatile products like ammonia. nih.gov Furthermore, reactions with atmospheric nitrogen oxides can form nitrosamines, which are a class of compounds with potential health risks. nih.gov

Polymerization: Oxidative polymerization of aromatic amines, such as aniline (B41778) hydrochloride, can occur, often proceeding through intermediate species. researchgate.net

Chemical Stability under Varying Conditions

The hydrochloride salt form generally enhances the stability and water solubility of amines compared to the free base. quora.com However, the compound's stability is highly dependent on environmental conditions such as pH, temperature, and exposure to light and oxygen. Aromatic amines, in particular, can be susceptible to oxidation. researchgate.net

The following table summarizes the expected stability of this compound under various controlled conditions, based on general principles of amine chemistry and data from related compounds.

| Condition | Expected Stability | Rationale |

| Acidic pH | Generally Stable | The amine groups are protonated, forming ammonium salts which are less susceptible to oxidation. The compound is supplied as a hydrochloride salt, indicating stability in acidic conditions. quora.compitt.edu |

| Neutral pH | Moderate Stability | The free amine is partially present, which may increase susceptibility to oxidative degradation compared to acidic conditions. |

| Basic pH | Likely Unstable | The free base form predominates and is more prone to oxidation. Many amine compounds show accelerated degradation under basic conditions. nih.gov |

| Elevated Temperature | Potentially Unstable | Thermal degradation is possible, especially over long periods. Amorphous forms of amine hydrochlorides can be less stable to heat than their crystalline counterparts. nih.gov |

| UV/Visible Light | Potentially Unstable | Aromatic compounds and amines can be sensitive to light, which can initiate photochemical degradation. iaea.org Storage in light-resistant containers is often recommended. |

| Oxidizing Agents | Unstable | The amine and indoline moieties are susceptible to oxidation. Degradation is expected in the presence of common oxidizing agents. iaea.orgacs.org |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial insights into the molecular structure. The chemical shift of each nucleus is highly sensitive to its local electronic environment, offering clues about the types of atoms and functional groups present.

For 2-Methylindolin-7-amine (B3144749) hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the indoline (B122111) ring, the methyl group, and the amine protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the indoline core, being part of a saturated heterocyclic system, would resonate further upfield. The methyl group protons would likely appear as a doublet in the upfield region (around δ 1.2-1.5 ppm), coupled to the adjacent methine proton. The protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The aromatic carbons would have chemical shifts in the range of δ 110-150 ppm. The carbons of the indoline ring and the methyl group would appear in the aliphatic region of the spectrum. The presence of the electron-withdrawing ammonium group would influence the chemical shifts of the nearby aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylindolin-7-amine hydrochloride (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | ~50-60 |

| C2-CH₃ | Doublet | ~15-25 |

| C3-H₂ | Multiplet | ~30-40 |

| C4-H | Doublet | ~6.5-7.0 |

| C5-H | Triplet | ~6.8-7.2 |

| C6-H | Doublet | ~6.5-7.0 |

| C3a | - | ~140-150 |

| C4 | - | ~115-125 |

| C5 | - | ~120-130 |

| C6 | - | ~110-120 |

| C7 | - | ~135-145 |

| C7a | - | ~145-155 |

| NH₃⁺ | Broad Singlet | - |

While 1D NMR provides information on the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. hmdb.casdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons within the indoline ring and establishing the relationship between the methyl protons and the C2 proton. Cross-peaks in the COSY spectrum would confirm which protons are adjacent to each other in the molecule. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is invaluable for unambiguously assigning the carbon resonances based on their attached, and often more easily assigned, protons. nih.govresearchgate.net

Together, these 2D NMR techniques provide a comprehensive picture of the molecular framework, allowing for the complete assignment of all proton and carbon signals and confirming the proposed structure of this compound.

Advanced NMR experiments can provide insights into dynamic processes such as conformational changes and intermolecular interactions. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the stereochemistry and through-space proximity of protons. For a chiral molecule like 2-methylindoline (B143341), these experiments could help in understanding its preferred conformation in solution. Furthermore, studying the NMR spectra at different temperatures (dynamic NMR) can reveal information about conformational exchange processes. nist.govmdpi.com The chemical shifts of the amine protons can also be sensitive to hydrogen bonding and other intermolecular interactions, providing clues about the behavior of the molecule in solution.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Interactions

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups have characteristic absorption frequencies, making FT-IR a powerful tool for qualitative analysis.

For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretches of the ammonium group, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-N stretching vibrations. The N-H stretching vibrations of the primary ammonium salt would typically appear as a broad band in the region of 2800-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the indoline ring and methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| N-H Bend (Ammonium) | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be prominent. The C-H stretching vibrations will also be present. Raman spectroscopy can be particularly useful for studying the low-frequency modes that correspond to lattice vibrations in the solid state, providing information about the crystal packing and intermolecular interactions. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals.

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic Ring Breathing | 990 - 1010 |

| C-C Stretch (Aromatic) | 1580 - 1620 |

| C-H Bend | 1300 - 1500 |

By combining the data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational properties of this compound can be obtained, confirming the presence of key functional groups and providing insights into its molecular structure and interactions.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation of novel compounds. Through high-resolution analysis, the elemental formula can be confidently determined, while the study of ion fragmentation patterns provides crucial evidence for the compound's specific arrangement of atoms.

High-resolution mass spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other formulas that may have the same nominal mass. For this compound, the analysis would be performed on the protonated free base, 2-Methylindolin-7-amine ([M+H]⁺). The theoretical exact mass of this ion is calculated based on the monoisotopic masses of its constituent atoms (C, H, N). A close match between the experimentally measured mass and the theoretical mass provides unequivocal confirmation of the elemental composition.

| Molecular Formula | Ion Type | Theoretical m/z | Measured m/z (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|---|

| C₉H₁₂N₂ | [M+H]⁺ | 149.10732 | 149.1075 | 1.2 |

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation into smaller, charged ions. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. For 2-Methylindolin-7-amine, the fragmentation is influenced by the indoline ring system and the attached functional groups.

The analysis of the closely related compound 2-Methylindoline shows a characteristic fragmentation pattern dominated by alpha-cleavage nist.gov. This process involves the cleavage of a carbon-carbon bond adjacent to a heteroatom, such as nitrogen libretexts.orglibretexts.org. In the case of 2-Methylindolin-7-amine, the most likely fragmentation pathway is the loss of the methyl group at the C2 position as a neutral radical (•CH₃). This alpha-cleavage results in the formation of a stable, resonance-delocalized cation. Other fragmentations, such as the cleavage of the five-membered ring, can also occur, providing further structural information.

| Proposed Fragment Ion | m/z (Calculated) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| [C₉H₁₂N₂ + H]⁺ | 149.1 | - | Protonated Molecular Ion |

| [C₈H₉N₂]⁺ | 133.1 | CH₄ | Loss of methyl radical followed by H abstraction |

| [C₈H₁₀N]⁺ | 118.1 | CH₃N | Loss of methyl group and amine from ring |

X-ray Crystallography for Definitive Three-Dimensional Structure and Solid-State Characteristics

While mass spectrometry confirms connectivity, X-ray crystallography provides the exact spatial arrangement of atoms in a crystal lattice. This technique is invaluable for determining molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the solid-state properties of a compound.

Although a specific crystal structure for this compound is not publicly available, the expected conformation can be inferred from the known structures of other indoline derivatives nih.govmdpi.com. The structure consists of a benzene ring fused to a five-membered heterocyclic ring. Due to the presence of two sp³-hybridized carbon atoms, this five-membered ring is not planar. It would be expected to adopt a puckered conformation, such as an "envelope" or "twist" form, to minimize torsional and steric strain between the atoms. The methyl group at the C2 position would occupy a pseudo-equatorial or pseudo-axial position depending on the specific puckering of the ring.

The crystal packing of this compound would be dominated by strong intermolecular interactions, primarily hydrogen bonds unife.it. As an amine hydrochloride salt, the protonated amino group (-NH₃⁺) at the 7-position and the indoline nitrogen are potent hydrogen bond donors reddit.comresearchgate.net. The chloride ion (Cl⁻) serves as a strong hydrogen bond acceptor.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to the prediction of spectroscopic properties and reaction energetics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT can identify the minimum energy conformation of 2-Methylindolin-7-amine (B3144749) hydrochloride. For a flexible molecule like this, which has a stereocenter at the C2 position and a rotatable amino group, conformational analysis is crucial.

This process involves exploring the potential energy surface of the molecule by systematically rotating a bond or changing a specific angle and calculating the energy of each resulting conformer. The results of such an analysis would reveal the most stable arrangement of the methyl group and the amine group relative to the indoline (B122111) ring. For similar heterocyclic compounds, DFT calculations have been successfully used to determine preferred conformations. For instance, in studies of 2-substituted piperazines, the axial conformation was found to be preferred in many cases, a preference that can be influenced by intramolecular hydrogen bonding. nih.gov A similar analysis for 2-Methylindolin-7-amine hydrochloride would elucidate the energetic landscape of its different spatial arrangements.

Table 1: Illustrative Conformational Energy Profile of a Substituted Heterocycle

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 3.8 |

| 300 | 1.5 |

This table represents a hypothetical energy profile for a key dihedral angle in a molecule analogous to this compound, as determined by DFT calculations.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the energy profile of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies provide insights into the feasibility and kinetics of a reaction.

For a molecule like this compound, DFT could be used to study various potential reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring. For example, computational studies on the synthesis of indoles from N-aryl enaminones using a copper catalyst have successfully used DFT to map the reaction mechanism, identifying the rate-determining step and ruling out alternative pathways. nih.gov A similar approach could be applied to understand the reactivity of this compound, providing a theoretical basis for designing new synthetic routes or understanding its metabolic fate.

DFT calculations can predict various spectroscopic properties with a good degree of accuracy, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined. nih.gov These predicted shifts, when compared to experimental data, can help in the unambiguous assignment of signals, especially for complex molecules. The accuracy of these predictions can be improved by using appropriate functionals and basis sets, and by considering solvent effects. github.iomdpi.com

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Indoline Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 55.2 | 54.8 |

| C3 | 35.8 | 36.1 |

| C3a | 130.1 | 129.7 |

| C4 | 125.6 | 125.3 |

| C5 | 128.9 | 128.5 |

| C6 | 122.4 | 122.1 |

| C7 | 145.3 | 144.9 |

| C7a | 150.7 | 150.2 |

| CH₃ | 20.5 | 20.9 |

This table provides an illustrative comparison of DFT-predicted and experimental ¹³C NMR chemical shifts for a molecule with a similar scaffold to this compound.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. nih.govq-chem.comnih.gov The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. mdpi.com This analysis not only helps in the assignment of experimental vibrational bands but also provides a "molecular fingerprint" that can be used for identification. q-chem.comnih.gov For instance, a detailed vibrational analysis of 2-aminopyridine (B139424) has been performed using DFT, allowing for a complete assignment of its vibrational modes. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

MD simulations are particularly useful for studying the conformational flexibility of molecules in a solvent environment. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solute's conformation changes over time due to thermal motion and interactions with the solvent. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations. For indole (B1671886) derivatives, MD simulations have been used to understand their dynamic behavior in aqueous solutions. aip.org

The interactions between a solute and the surrounding solvent molecules can significantly influence its properties and reactivity. MD simulations can provide a detailed picture of these interactions. For this compound, MD simulations in water would reveal the structure of the hydration shell around the molecule, identifying key hydrogen bonding interactions between the amine and hydrochloride groups and the water molecules. Such studies on indole have shown that explicit solvent models are crucial for accurately describing its photophysical properties. rsc.org The understanding of solvent-solute interactions is critical for predicting solubility, partitioning behavior, and how the solvent might influence reaction pathways. nih.govresearchgate.netbohrium.com

In Silico Prediction of Reaction Outcomes and Degradation Pathways

The prediction of chemical behavior through computational means, or in silico studies, has become an indispensable tool in modern chemistry. For a compound like this compound, these theoretical approaches can provide critical insights into its reactivity, stability, and potential degradation, guiding further experimental work. While specific computational studies on this compound are not extensively available in public literature, the principles and methodologies can be understood through research on analogous indoline and aromatic amine structures.

Computational Models for Predicting Chemical Transformations

Computational models are pivotal in forecasting the outcomes of chemical reactions, offering a glimpse into the electronic and structural changes that molecules undergo. For aromatic amines and indoline derivatives, these models are often employed to understand their metabolic fate, potential for forming DNA adducts, and general reactivity.

A key area of in silico prediction for aromatic amines is the assessment of their mutagenic potential, which is often linked to the stability of reactive intermediates like nitrenium ions. researchgate.netimrpress.com Computational methods, particularly those based on quantum mechanics, can calculate the energies of such transient species. The stability of a nitrenium ion, formed through metabolic activation of the amine group, is considered to correlate with its potential to cause mutations. researchgate.net For this compound, a similar approach could be used to evaluate the stability of the corresponding nitrenium ion at the 7-amino position.

Furthermore, computational studies on substituted indolines have utilized methods like Density Functional Theory (DFT) to explore reaction selectivities and stabilities. researchgate.netnih.gov These studies can predict the most likely sites for nucleophilic or electrophilic attack on the indoline ring system. By calculating properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), researchers can identify electron-rich and electron-poor regions of a molecule, thereby predicting its reactivity in various chemical transformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models also represent a powerful computational tool. researchgate.netdergipark.org.tr These statistical models correlate variations in the chemical structure of a series of compounds with their measured chemical reactivity or biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict reaction rates or equilibrium constants based on descriptors that quantify steric and electronic properties.

Illustrative Data for Predicted Reactivity Parameters:

| Computational Method | Predicted Parameter | Hypothetical Value for this compound | Interpretation |

|---|---|---|---|

| DFT (B3LYP/6-31G) | HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| DFT (B3LYP/6-31G) | LUMO Energy | -0.9 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Semi-empirical (AM1) | Nitrenium Ion Stability (ΔΔE) | -3.5 kcal/mol | A hypothetical value suggesting the relative stability of the nitrenium ion, which can be correlated with potential reactivity. imrpress.com |

Disclaimer: The data presented in this table is illustrative and hypothetical, based on general principles of computational chemistry for similar aromatic amines. It is not derived from specific computational studies on this compound.

Assessment of Compound Stability and Degradation Profiles

In silico methods are also crucial for assessing the stability of a compound and predicting its likely degradation pathways under various conditions. This is particularly important in pharmaceutical development and environmental science to understand a molecule's shelf-life and its fate in biological systems or the environment.

Forced degradation studies, which involve subjecting a compound to stress conditions like heat, light, acid, base, and oxidation, can be simulated computationally. lhasalimited.org Software tools can predict the likely products of degradation by applying a knowledge base of known chemical reactions to the structure of the target molecule. lhasalimited.org For this compound, such a program would analyze the indoline core and its substituents to identify labile bonds and potential reaction sites under different stressors.

Studies on the thermal stability of heterocyclic compounds have also been supported by computational approaches. nih.gov Theoretical calculations can help identify the weakest bonds in a molecule, which are likely to break first upon heating. By analyzing the bond dissociation energies, a predicted pathway for thermal decomposition can be constructed.

Illustrative Data for Predicted Degradation Products:

| Stress Condition | Predicted Degradation Pathway | Potential Major Degradation Product(s) |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Oxidation of the amino group and/or the indoline ring | N-oxide derivatives, hydroxylated indoline species |

| Acidic Hydrolysis | Potential for ring opening under harsh conditions | Derivatives of 2-aminophenyl)propanol |

| Photolytic | Radical-mediated degradation | De-aminated or ring-cleaved products |

Disclaimer: The degradation pathways and products listed in this table are hypothetical and based on the known chemistry of related aromatic amines and indoline structures. Specific experimental and computational studies would be required to confirm these for this compound.

Synthetic Utility and Role in Chemical Transformations

Applications as a Precursor in Complex Heterocyclic Synthesis

The indoline (B122111) amine scaffold is a foundational element for the synthesis of more elaborate molecular architectures, particularly those containing multiple fused rings and diverse functionalities.

The inherent structure of 2-Methylindolin-7-amine (B3144749) hydrochloride is well-suited for constructing polycyclic fused indoline frameworks, which are central motifs in many natural products and pharmaceuticals. polimi.it Methodologies such as dearomatization of indoles via cycloaddition reactions have proven effective in converting simple planar molecules into complex, stereoselective ring systems. polimi.it The indoline core can participate in formal [3+2] and [4+2] cycloaddition reactions to generate fused scaffolds like pyrroloindolines and tetrahydro-1H-pyridazino[3,4-b]indoles. polimi.it

Furthermore, the amine group can be transformed into other functionalities to facilitate intramolecular cyclization reactions. For instance, conversion of the amino group to a bromo derivative, followed by reaction with cyclic amines, can produce further annulated systems. nih.gov The strategic placement of the methyl group at the C2 position and the amine at the C7 position offers regiochemical control, guiding the assembly of complex fused structures.

Table 1: Potential Fused-Ring Systems from Indoline Scaffolds

| Reaction Type | Reactant Partner | Resulting Fused System |

|---|---|---|

| [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles polimi.it |

| [3+2] Cycloaddition | Azomethine Ylides | Pyrroloindolines polimi.it |

| Intramolecular Cyclization | Cyanopropoxy Nitriles | Tetrahydrobenzo[f]furo[2,3-c]isoquinolines nih.gov |

This table illustrates potential transformations based on established chemistry for related heterocyclic systems.

The primary amine at the 7-position is a key handle for derivatization, allowing for the introduction of a wide array of functional groups and the creation of novel chemical scaffolds. nih.govwiley-vch.de The presence of reactive sites in 2-aminoindoles is instrumental for assembling polyheterocyclic structures through efficient cascade or tandem processes. researchgate.net Standard amine chemistry can be readily applied to modify the scaffold.

These derivatization reactions pave the way for creating libraries of compounds with diverse properties, which can be screened for various applications. The synthesis of novel 5,6,7,8-tetrahydroquinazolines from α-aminoamidines serves as a parallel example of how amino groups on cyclic systems can be used to build new heterocyclic structures. nih.gov

Table 2: Key Derivatization Reactions for the 7-Amino Group

| Reaction | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Halide / Anhydride | Amide |

| Sulfonylation | Sulfonyl Halide | Sulfonamide |

| Reductive Amination | Aldehyde / Ketone + Reducing Agent | Secondary / Tertiary Amine |

| Alkylation | Alkyl Halide | Secondary / Tertiary Amine |

This table outlines common synthetic transformations applicable to the primary amine of the title compound.

Role in Catalysis and Ligand Development (where the amine acts as a functional group in catalysis)

The amine functionality, integrated into the rigid indoline framework, provides an excellent platform for the design of ligands and catalysts, particularly for asymmetric synthesis.

Chiral ligands are essential for metal-catalyzed asymmetric transformations, which provide access to enantiopure molecules. nih.gov The 2-methylindoline (B143341) scaffold can be used to develop novel chiral ligands where the nitrogen atom of the 7-amino group acts as a coordination site for a metal center. Chiral aminophosphines, for example, have demonstrated significant potential in homogeneous catalysis. researchgate.net By reacting the amine group with chlorophosphines, bidentate aminophosphine (B1255530) ligands can be synthesized. researchgate.net

The inherent chirality of the indoline core, particularly if the methyl group at C2 is resolved into a single enantiomer, can create a well-defined chiral environment around the metal center. This is crucial for inducing high levels of stereocontrol in reactions such as asymmetric hydroformylation, hydrogenation, and allylic substitution. researchgate.netrsc.org The development of C2-symmetric chiral ligands, such as bis(oxazolinyl) and bis(imidazolinyl) derivatives, has been a successful strategy in asymmetric catalysis, and the indoline amine provides a scaffold for similar designs. nih.gov The use of 7-azaindoline as a directing group in catalytic asymmetric reactions further underscores the utility of such scaffolds in achieving stereoselectivity. mdpi.com

Frustrated Lewis Pair (FLP) chemistry involves sterically hindered Lewis acids and bases that cannot form a classical adduct but can cooperatively activate small molecules like H₂, CO₂, and unsaturated hydrocarbons. beilstein-journals.orgresearchgate.net The amine group on the 2-methylindolin-7-amine scaffold can serve as the Lewis basic component of an FLP.

By attaching bulky substituents to the nitrogen atom, intramolecular or intermolecular frustration can be achieved when combined with a sterically demanding Lewis acid (e.g., a borane (B79455) like B(C₆F₅)₃). The rigid nature of the indoline framework helps to enforce the sterically congested environment required for FLP activity. Such systems, featuring a metal–ligand multiple bond, have been shown to react with unpolarized C-H bonds, highlighting their potential for C-H functionalization. beilstein-journals.org This application would leverage the indoline amine as a non-innocent ligand scaffold that actively participates in the catalytic cycle.

Table 3: Potential FLP Applications of a Derivatized Indoline Amine

| Lewis Base Component | Lewis Acid Partner | Substrate Activated | Application |

|---|---|---|---|

| Bulky N-Aryl Indoline Amine | B(C₆F₅)₃ | H₂ | Metal-Free Hydrogenation |

| Bulky N-Silyl Indoline Amine | Al(C₆F₅)₃ | CO₂ | CO₂ Reduction / Fixation |

| N-Phosphino Indoline Amine | Zr(IV) Complex | Alkenes / Alkynes | Hydroamination / Hydrozirconation beilstein-journals.org |

This table conceptualizes the potential role of a sterically hindered 2-methylindolin-7-amine derivative in FLP chemistry.

Advanced Synthetic Methodologies Utilizing Indoline Amine Scaffolds

The 2-methylindolin-7-amine hydrochloride scaffold is amenable to a range of modern synthetic techniques that offer improved efficiency, selectivity, and sustainability compared to traditional methods. These methodologies can be used to either synthesize the scaffold itself or to further functionalize it.

Advanced methods for amine synthesis include electrophilic amination, hydroamination, C-H amination, and photocatalytic approaches. wiley-vch.de When applied to the indoline core, these methods can introduce the 7-amino group with high precision. Conversely, the existing amine can be used as a directing group to facilitate C-H functionalization at other positions on the indoline ring system, a key strategy in modern synthetic chemistry. nih.gov

Transition-metal-free methodologies are also gaining prominence. For example, indolines can be synthesized via base-mediated C-H activation and subsequent defluorinative C-N coupling, avoiding the need for precious metal catalysts. researchgate.net Furthermore, organic photoredox catalysis provides a mild, transition-metal-free route to 2-substituted indolines from indoles. u-fukui.ac.jp The amine group on the 2-methylindolin-7-amine scaffold could be a participant or a directing element in such photocatalytic transformations, expanding its synthetic utility even further.

Development of Efficient C-N and C-C Bond Forming Reactions

The primary amine of 2-methylindolin-7-amine serves as a versatile nucleophile and a coupling partner in numerous transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for building molecular complexity.

C-N Bond Formation:

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstone methods for forming aryl-amine bonds. While specific examples employing 2-methylindolin-7-amine are not detailed in the provided search results, compounds with similar 7-aminoindole or 7-aminoindoline structures are expected to readily participate in such reactions. The general transformation would involve coupling the amine with an aryl or heteroaryl halide (or pseudohalide) to generate more complex diarylamine structures. The efficiency of these reactions often depends on the choice of palladium precursor, phosphine (B1218219) ligand, and base. The development of robust catalyst systems with ligands like RuPhos and BrettPhos has significantly broadened the scope of compatible substrates, allowing for the coupling of functionalized and sterically hindered partners under relatively mild conditions.

C-C Bond Formation:

For C-C bond formation, the 7-aminoindoline scaffold would typically first require transformation into a derivative suitable for cross-coupling. For instance, the amine could be converted to a halide, triflate, or boronic acid derivative. Once functionalized, it could participate in a range of palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: If converted to an aryl halide or triflate, it could be coupled with various organoboron reagents.

Sonogashira Coupling: Reaction of the corresponding aryl halide with a terminal alkyne provides a direct route to alkynylated indoline derivatives.

Heck Reaction: Coupling with an alkene would introduce a vinyl group, which can be a precursor for further transformations.

These coupling reactions are essential for constructing the carbon skeletons of many biologically active molecules and functional materials.

Below is a representative table of potential cross-coupling reactions applicable to the 7-aminoindoline scaffold.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd Precatalyst + Phosphine Ligand | C-N |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Pd Catalyst + Base | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd/Cu Catalyst + Base | C-C |

| Heck Reaction | Aryl Halide + Alkene | Pd Catalyst + Base | C-C |

Q & A

Q. What catalytic systems enhance the amination efficiency in the synthesis of 2-Methylindolin-7-amine derivatives?

- Methodology : Test transition-metal catalysts (e.g., Pd/C or CuI) for C–N coupling, as seen in thiamine-catalyzed quinoxaline synthesis . Evaluate solvent effects (polar aprotic vs. protic) and ligand design (e.g., BINAP for enantioselectivity) to improve reaction kinetics.

Methodological Considerations

- Data Contradiction Analysis : Compare spectroscopic data (e.g., NMR chemical shifts) with computational simulations (DFT-based predictions) to resolve structural ambiguities.

- Validation : Cross-validate synthetic routes using orthogonal techniques (e.g., X-ray crystallography for crystalline intermediates ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.